2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine

anticancer antiproliferative halogen SAR

The 2-chloro substituent on the [1,2,4]triazolo[1,5-a]pyrazine scaffold provides distinct reactivity for Pd-catalyzed cross-coupling and SNAr reactions, enabling rapid diversification for kinase inhibitor (Syk/Tyk2/PDE10A) and A2A antagonist programs. This regiochemistry is critical for target binding; generic interchange with 8-Cl or bromo analogs compromises SAR outcomes. Use this building block to access patent-protected chemical space for CNS disorders, autoimmune diseases, and oncology.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
Cat. No. B12849565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC(=N2)Cl)C=N1
InChIInChI=1S/C5H3ClN4/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H
InChIKeyXSAIRIADQFJNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine: Fused Heterocyclic Core for Kinase-Targeted Medicinal Chemistry


2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 1782851-44-8) is a halogenated fused heterocyclic building block comprising a triazole ring fused to a pyrazine ring, with a chlorine substituent at the 2-position of the triazole ring . The compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and CNS disorders . The [1,2,4]triazolo[1,5-a]pyrazine scaffold is isomeric with the [1,2,4]triazolo[1,5-c]pyrimidine core found in several known A2A antagonists with in vivo activity in Parkinson's disease models, and replacement with this isomeric ring system has been shown to improve target affinity and selectivity [1].

Why 2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine Cannot Be Interchanged with Other Triazolopyrazine Isomers or Chloro-Positional Analogs


Substitution pattern and regiochemistry critically determine biological activity and synthetic utility within the triazolopyrazine class. The 2-chloro substitution on the [1,2,4]triazolo[1,5-a]pyrazine core provides distinct reactivity and target engagement profiles compared to the 8-chloro isomer or the bromo analog . Patent literature demonstrates that the [1,2,4]triazolo[1,5-a]pyrazine scaffold serves as a privileged core for Syk kinase and GCN2 serine kinase inhibition, whereas the isomeric [1,2,4]triazolo[4,3-a]pyrazine system has been developed for anticonvulsant applications as a purine bioisostere [1][2]. Generic interchange without consideration of these position-specific and isomeric differences would compromise synthetic outcomes and biological activity in structure-activity relationship studies.

Quantitative Differentiation Evidence: 2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine vs. Comparator Compounds


Chloro vs. Bromo Halogen Substitution: Differential Anticancer Potency Across Cell Lines

The 5-bromo analog of the triazolopyrazine scaffold demonstrates measurable antiproliferative activity against cancer cell lines, with IC50 values of 3.91 µM (MCF-7), 0.98 µM (A549), and 1.28 µM (HeLa) . While direct quantitative data for the 2-chloro analog in these same assays is not available in the current literature, the bromo analog serves as a benchmark for class-level activity. The chloro substitution at the 2-position provides distinct electronic properties (Cl vs. Br: differing electronegativity and leaving group potential) and synthetic accessibility compared to the 5-bromo analog, enabling different downstream derivatization pathways .

anticancer antiproliferative halogen SAR

Isomeric Core Differentiation: [1,2,4]Triazolo[1,5-a]pyrazine vs. [1,2,4]Triazolo[1,5-c]pyrimidine in A2A Receptor Antagonism

The [1,2,4]triazolo[1,5-a]pyrazine nucleus is isomeric with the [1,2,4]triazolo[1,5-c]pyrimidine core of known A2A antagonists. Replacement with this isomeric ring system has been shown to improve target affinity, selectivity, and in vivo activity in animal models of Parkinson's disease [1]. Specifically, alkyne derivatives of the [1,2,4]triazolo[1,5-a]pyrazine core demonstrated potent A2A receptor antagonism, with Compound 12 exhibiting oral activity at 3 mg/kg in both mouse catalepsy and 6-hydroxydopamine-lesioned rat models [2]. The 2-chloro substituent on this core provides a synthetic handle for further derivatization to optimize these properties.

adenosine A2A receptor Parkinson's disease CNS therapeutics

PDE10A Inhibitory Activity of [1,2,4]Triazolo[1,5-a]pyrazine Scaffold: Nanomolar Potency Benchmark

Substituted [1,2,4]triazolo[1,5-a]pyrazines have been developed as phosphodiesterase (PDE) inhibitors, with specific derivatives demonstrating potent PDE10A inhibition. A representative compound from US Patent 9994590 exhibited an IC50 of 55 nM against PDE10A [1]. Another derivative, 5,8-dimethyl-2-[2-(1-methyl-4-phenyl-1H-imidazol-2-yl)-ethyl]-[1,2,4]triazolo[1,5-a]pyrazine, demonstrated PDE10A inhibition with IC50 values of 1.80 nM and 7.20 nM in different assay formats [2]. The 2-chloro analog serves as a versatile intermediate for synthesizing such potent PDE10A inhibitors.

PDE10A inhibition CNS disorders schizophrenia

Kinase Inhibition Targeting: Syk and JAK/Tyk2 Pathway Engagement

The [1,2,4]triazolo[1,5-a]pyrazine scaffold is explicitly claimed in multiple patents as a core structure for kinase inhibitors. Patent EP2817310 describes 8-substituted 2-amino-[1,2,4]triazolo[1,5-a]pyrazines as dual Syk tyrosine kinase and GCN2 serine kinase inhibitors for cancer and rheumatoid arthritis treatment [1]. US Patent 20240043429 claims triazolopyrazine compounds as Tyk2-specific inhibitors for autoimmune diseases including rheumatoid arthritis, psoriasis, and lupus, noting that Tyk2-specific inhibition provides more targeted therapy for IL-23/Th17 axis-driven inflammation than pan-JAK inhibition [2]. The 2-chloro analog provides a functionalizable position for generating derivatives within these patent-protected chemical spaces.

Syk kinase JAK inhibitor Tyk2 inhibitor autoimmune disease

Physicochemical and Handling Differentiation: 2-Chloro vs. 8-Chloro Isomer Comparison

The 2-chloro analog differs from the 8-chloro isomer in both physicochemical properties and commercial availability. 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 74803-32-0) is characterized as a white to off-white crystalline powder with moderate solubility in DMSO and DMF but sparing water solubility, hygroscopic requiring desiccator storage at room temperature, and thermal decomposition above 200°C . The 2-chloro analog (CAS 1782851-44-8) has predicted density of 1.71±0.1 g/cm³ and pKa of -1.94±0.30 . The positional isomerism affects both synthetic accessibility (different starting materials and reaction pathways) and the compound's suitability for specific derivatization reactions.

physicochemical properties stability solubility

Procurement-Validated Applications for 2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine


Synthesis of A2A Adenosine Receptor Antagonists for Parkinson's Disease Research

The [1,2,4]triazolo[1,5-a]pyrazine core is isomeric with the [1,2,4]triazolo[1,5-c]pyrimidine core of known A2A antagonists and replacement with this scaffold has been demonstrated to improve target affinity and selectivity [1]. Alkyne derivatives synthesized from this core exhibit oral activity at 3 mg/kg in rodent Parkinson's disease models [2]. 2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine serves as the halogenated precursor for generating diverse A2A antagonist candidates via nucleophilic substitution or cross-coupling reactions at the 2-position.

Development of PDE10A Inhibitors for CNS Disorders

Substituted [1,2,4]triazolo[1,5-a]pyrazines demonstrate nanomolar PDE10A inhibitory activity (IC50 values ranging from 1.80 nM to 55 nM), establishing this scaffold as a privileged core for developing therapeutics targeting schizophrenia and other CNS disorders [1][2]. The 2-chloro analog provides a versatile synthetic handle for introducing diverse substituents to optimize PDE10A binding affinity, selectivity, and CNS penetration.

Synthesis of Syk and Tyk2 Kinase Inhibitors for Autoimmune and Oncology Programs

Multiple patents explicitly claim [1,2,4]triazolo[1,5-a]pyrazine derivatives as Syk kinase inhibitors for cancer and rheumatoid arthritis [1] and as Tyk2-specific inhibitors for IL-23/Th17 axis-driven autoimmune diseases including psoriasis, lupus, and inflammatory bowel disease [2]. The Tyk2-specific approach offers potential safety advantages over pan-JAK inhibition [2]. 2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine serves as a key intermediate for accessing these patent-protected chemical spaces and generating novel kinase inhibitor candidates.

SAR-Driven Lead Optimization in Anticancer Drug Discovery

Halogenated triazolopyrazines exhibit quantifiable antiproliferative activity against multiple cancer cell lines, with the 5-bromo analog demonstrating IC50 values of 3.91 µM (MCF-7), 0.98 µM (A549), and 1.28 µM (HeLa) [1]. The 2-chloro analog offers an alternative halogenation pattern for SAR studies aimed at optimizing anticancer potency while providing distinct synthetic reactivity for downstream derivatization. The tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine scaffold has also been validated as preferable to other fused-heterocycle nuclei in antifungal SAR studies [2], supporting broader medicinal chemistry utility.

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